3-Oxo-4-(2-methylphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(2-methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is a halogenated compound that is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2-methylphenyl)butanoyl chloride typically involves the reaction of 2-methylphenylacetic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2-methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Oxo-4-(2-methylphenyl)butanoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Dimethylformamide (DMF)
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-Oxo-4-(2-methylphenyl)butanoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2-methylphenyl)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-(3-methylphenyl)butanoyl chloride
- 3-Oxo-4-(4-methylphenyl)butanoyl chloride
Uniqueness
3-Oxo-4-(2-methylphenyl)butanoyl chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions . This makes it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-oxobutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8-4-2-3-5-9(8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXIDRCVUGBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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